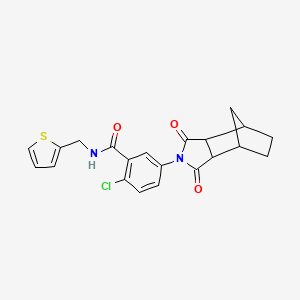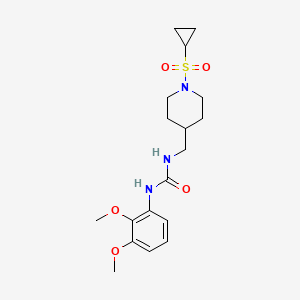
2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Mecanismo De Acción
Target of Action
It is known that triazole compounds can interact with various biological targets, such as enzymes and receptors .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Triazole compounds are known to interact with various biochemical pathways depending on their specific targets .
Result of Action
The interaction of triazole compounds with their targets can lead to various cellular effects, depending on the specific target and the nature of the interaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride typically involves the formation of the triazole ring followed by the introduction of the acetimidamide group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper (Cu(I)) salts under mild conditions. The resulting triazole intermediate is then reacted with an appropriate amidine to introduce the acetimidamide group.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile, reacting with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated triazole derivatives.
Aplicaciones Científicas De Investigación
2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is a common motif in many drugs, enhancing the compound’s therapeutic potential.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparación Con Compuestos Similares
1,2,3-Triazole: A parent compound with similar chemical properties but lacking the acetimidamide group.
4,5-Dicyano-1,2,3-Triazole: A derivative with additional cyano groups, offering different reactivity and applications.
1,2,4-Triazole: An isomer with a different arrangement of nitrogen atoms in the ring, leading to distinct chemical behavior.
Uniqueness: 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride is unique due to the presence of both the triazole ring and the acetimidamide group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other triazole derivatives.
Propiedades
IUPAC Name |
2-(triazol-2-yl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.ClH/c5-4(6)3-9-7-1-2-8-9;/h1-2H,3H2,(H3,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHUFSLEFXHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2846348.png)



![2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2846352.png)


![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)

